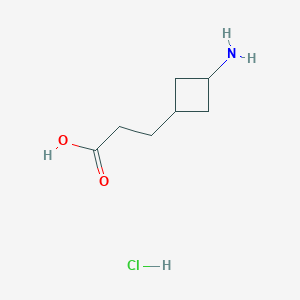

![molecular formula C23H17F3N2O3 B2484891 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide CAS No. 922081-84-3](/img/structure/B2484891.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H17F3N2O3 and its molecular weight is 426.395. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Chemical Reactions and Rearrangements

Research on benzodiazepinooxazoles, which are structurally related to the specified compound, has revealed significant insights into the chemical reactions and rearrangements of these compounds. Studies have demonstrated the formation of exomethylene compounds and isoindoles, providing a mechanistic understanding of reactions involving benzo[6,7]-1,4-diazepino[5,4-b]oxazole derivatives (Terada et al., 1973).

2. Synthesis of Chiral Derivatives

Research has focused on the synthesis of chiral derivatives using catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines. This approach has led to the creation of ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, highlighting the potential for developing novel chiral compounds (Munck et al., 2017).

3. Novel and Diversified N-heterocycles Synthesis

Innovative methods have been developed for assembling benzo-fused N-heterocycles, including derivatives of dibenzo[b,e][1,4]oxazepin-11(5H)-ones. These methods involve N-arylation reactions and chemo- and regio-selective intramolecular processes, showcasing the versatility in synthesizing multifunctionalized triarylamines and related compounds (Zhang et al., 2015).

4. Development of Novel Heterocyclic Systems

Studies on the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one and related compounds have opened new pathways for constructing tricyclic systems. This research demonstrates the potential for creating diverse molecular structures based on N-substituted salicylamides and o-nitrochloro derivatives (Sapegin et al., 2008).

5. Application in Medicinal Chemistry

While avoiding specifics on drug use and dosage, it's important to note the relevance of such compounds in medicinal chemistry. Research on carbamazepine metabolism, which involves similar heterocyclic structures, indicates the importance of these compounds in understanding drug metabolism and the development of new therapeutic agents (Bellucci et al., 1987).

Eigenschaften

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2O3/c1-2-28-18-5-3-4-6-20(18)31-19-12-11-16(13-17(19)22(28)30)27-21(29)14-7-9-15(10-8-14)23(24,25)26/h3-13H,2H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOPONPKSDMRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484808.png)

![7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484809.png)

![2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484816.png)

![5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2484817.png)

![3-(benzenesulfonyl)-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one](/img/structure/B2484818.png)

![Methyl 1-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2484819.png)

![2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2484822.png)

![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)

![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B2484827.png)

![4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2484828.png)